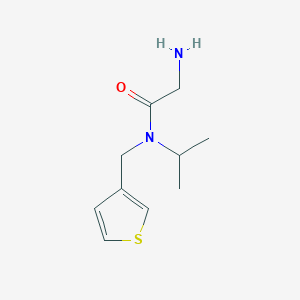

2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide

Description

2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide (CAS: 433240-80-3) is a substituted acetamide derivative featuring a thiophene ring and an isopropyl group. Its molecular structure includes a central acetamide backbone with two distinct substituents: an isopropyl group and a thiophen-3-ylmethyl moiety. Its discontinuation suggests challenges in synthesis, stability, or commercial demand compared to related compounds.

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8(2)12(10(13)5-11)6-9-3-4-14-7-9/h3-4,7-8H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBAIVDWGRPVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CSC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide typically involves the reaction of thiophene-3-carboxaldehyde with isopropylamine and acetic anhydride. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved scalability. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of thiophene-3-carboxylic acid.

Reduction: Reduction reactions can produce 2-amino-N-isopropyl-N-thiophen-3-ylmethyl-ethanol.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of various chemical products, such as dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide, we compare it with three classes of analogous compounds:

Substituted Acetamides with Heterocyclic Moieties

- 2-Amino-N-(2-ethoxyphenyl)-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 5342-91-6): This compound shares a thiophene-derived structure but incorporates a benzothiophene ring and an ethoxyphenyl group.

N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (Compound 40003):

Synthesized via a sodium iodide-mediated reaction (Scheme 5, ), this acetamide features a diphenylpropyl chain and a methoxyphenyl group. The absence of a thiophene ring reduces aromatic conjugation, which may alter electronic properties and solubility.

Halogenated and Aromatic Amides

- 1, ) shares an aromatic N-substituent.

Amino-Substituted Acetamides

- 2-(Aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30007): This compound (Scheme 3, ) includes a phenylpropyl chain and dual aromatic rings. The amino group at the phenyl position enhances hydrogen-bonding capacity, which could improve crystallinity compared to the thiophene-containing target compound.

Structural and Functional Data Table

Key Research Findings

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the thiophene ring and acetamide backbone, similar to methods described for Compound 40005 (Scheme 5, ). However, its discontinuation implies inefficiencies in scalability or purification.

- Electronic Effects: The thiophene ring in this compound introduces π-conjugation, which may enhance binding affinity in receptor-targeted applications compared to non-aromatic analogs .

Biological Activity

2-Amino-N-isopropyl-N-thiophen-3-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Where specific values for , , , and depend on the exact structural formula derived from its synthesis. The compound features an acetamide group, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain thiazole derivatives demonstrate selective action against various cancer cell lines, including melanoma and leukemia cells. The introduction of specific functional groups has been linked to enhanced antitumor efficacy and reduced toxicity towards normal cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and altering the expression of Bcl-2 family proteins .

- Cell Cycle Arrest : Compounds have demonstrated the ability to halt the cell cycle at the G0/G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines .

- Targeting Specific Pathways : Some studies suggest that these compounds may inhibit key protein interactions involved in tumor growth, such as those between Hec1 and Nek2 in leukemia cells .

Case Study 1: Antitumor Efficacy

A study evaluated a series of thiazole derivatives, revealing that compounds with similar scaffolds to this compound exhibited IC50 values ranging from 0.33 µM to 0.78 µM against various cancer cell lines. Notably, one lead compound showed a significant reduction in tumor growth in murine models, indicating strong in vivo antitumor activity .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of these compounds for cancerous versus normal cells. Results indicated that certain derivatives had a selectivity index (SI) greater than 30, suggesting low toxicity towards normal cells while effectively targeting cancer cells .

Data Table: Biological Activity Summary

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action | Selectivity Index |

|---|---|---|---|---|

| This compound | TBD | Various Cancer Lines | Apoptosis induction, Cell cycle arrest | TBD |

| Thiazole Derivative A | 0.78 | K562 (Leukemia) | Hec1/Nek2 inhibition | 34 |

| Thiazole Derivative B | 0.33 | SPAC1 (Lung Cancer) | Caspase activation | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.